4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6F2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-2-(methylamino)pyrimidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The final product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:
4-(Trifluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(Methylamino)pyrimidine-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but without the methylamino group, leading to variations in its applications and effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H7F2N3O2 |
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Molecular Weight |
203.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H7F2N3O2/c1-10-7-11-2-3(6(13)14)4(12-7)5(8)9/h2,5H,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
AKWVWYQORGRDKC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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